molecular formula C8H6ClNO B1457079 3-Chloro-5-(hydroxymethyl)benzonitrile CAS No. 1021871-35-1

3-Chloro-5-(hydroxymethyl)benzonitrile

Cat. No.: B1457079
CAS No.: 1021871-35-1
M. Wt: 167.59 g/mol
InChI Key: XNOWXYQLTYKTNC-UHFFFAOYSA-N
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Description

3-Chloro-5-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzonitrile, featuring a chloro group at the third position and a hydroxymethyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(hydroxymethyl)benzonitrile typically involves the chlorination of 5-(hydroxymethyl)benzonitrile. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent, with sodium difluorochloroacetate and cesium carbonate as reagents. The reaction mixture is heated to 100°C under nitrogen protection for several hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-Chloro-5-(carboxymethyl)benzonitrile.

    Reduction: 3-Chloro-5-(hydroxymethyl)benzylamine.

    Substitution: 3-Methoxy-5-(hydroxymethyl)benzonitrile.

Scientific Research Applications

3-Chloro-5-(hydroxymethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(hydroxymethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The chloro and hydroxymethyl groups can participate in various chemical interactions, affecting the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(hydroxymethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    3-Chloro-5-(hydroxymethyl)benzoic acid: Contains a carboxyl group instead of a nitrile group.

    3-Chloro-5-(hydroxymethyl)benzylamine: Features an amine group instead of a nitrile group.

Uniqueness

3-Chloro-5-(hydroxymethyl)benzonitrile is unique due to the presence of both a chloro and a hydroxymethyl group on the benzene ring, which provides distinct reactivity and potential for diverse chemical transformations. Its nitrile group also offers unique opportunities for further functionalization compared to similar compounds.

Biological Activity

3-Chloro-5-(hydroxymethyl)benzonitrile is an organic compound characterized by a chlorobenzene ring with both hydroxymethyl and nitrile functional groups. Its molecular formula is C8_8H6_6ClN O. Despite its potential applications in pharmaceuticals and chemical synthesis, the biological activity of this compound has been insufficiently explored, with limited research available on its mechanisms and effects.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that may influence its biological interactions:

  • Chlorobenzene Ring : Provides stability and potential for electrophilic substitution reactions.
  • Hydroxymethyl Group : May enhance solubility and reactivity in biological systems.
  • Nitrile Group : Known for its ability to participate in various chemical transformations.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes , specifically CYP1A2. This inhibition is significant as CYP1A2 plays a crucial role in the metabolism of various drugs, which can lead to important drug-drug interactions when co-administered with other medications metabolized by this enzyme.

Enzyme Inhibition Profile

The ability to inhibit CYP1A2 suggests that this compound could influence the pharmacokinetics of drugs processed by this pathway. This characteristic makes it a candidate for further investigation in drug development and toxicology studies.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructure FeaturesSimilarity Index
3-Chloro-4-(hydroxymethyl)benzonitrileHydroxymethyl group at position 40.83
5-Chloro-2-hydroxybenzonitrileHydroxyl group instead of hydroxymethyl0.81
3-Chloro-5-fluorobenzonitrileFluorine substitution instead of hydroxymethyl0.78
4-Chloro-3-hydroxymethylbenzonitrileHydroxymethyl group at position 30.79

This table illustrates the variations in functional groups and positions that can significantly affect reactivity and biological activity, highlighting the distinctiveness of this compound.

Case Studies and Research Findings

Despite the limited direct studies on this compound, related research provides insights into its potential applications:

  • Cytochrome P450 Interaction : Inhibition studies have shown that compounds with similar structures can significantly impact enzyme activity, suggesting that this compound may have analogous effects.
  • Synthesis Applications : The compound serves as a precursor in the synthesis of more complex molecules, indicating its utility in pharmaceutical chemistry.
  • Potential Toxicity Considerations : Due to the lack of extensive safety data, it is recommended to handle this compound with caution, assuming potential risks until further testing is conducted.

Properties

IUPAC Name

3-chloro-5-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOWXYQLTYKTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729149
Record name 3-Chloro-5-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021871-35-1
Record name 3-Chloro-5-(hydroxymethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021871-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Step 2) To a mixed solution of 3-chloro-5-cyanobenzoate (1.13 g) obtained in Step 1 in tetrahydrofuran:ethanol=10:1 (33 ml) was added lithium tetrahydroborate (0.19 g) at 0° C. After stirring at 60° C. for 2 hr, the reaction solution was quenched with ice and extracted with ethyl acetate. The extract was washed with 1N hydrochloric acid and then with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was treated by silica gel chromatography (ethyl acetate:hexane=1:1) to give 3-chloro-5-(hydroxymethyl)benzonitrile (0.60 g) as a white solid.
Name
3-chloro-5-cyanobenzoate
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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